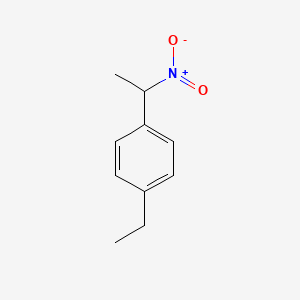
1-Ethyl-4-(1-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(1-nitroethyl)benzene is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where an ethyl group and a nitroethyl group are attached to the benzene ring
Preparation Methods
The synthesis of 1-Ethyl-4-(1-nitroethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-(1-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(1-nitroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(1-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparison with Similar Compounds
1-Ethyl-4-(1-nitroethyl)benzene can be compared with other similar compounds, such as:
1-Ethyl-4-nitrobenzene: This compound lacks the additional nitroethyl group, making it less reactive in certain chemical reactions.
4-Nitroethylbenzene: Similar to this compound but with different substituent positions, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62559-39-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-ethyl-4-(1-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
SYKLYCUUCDANFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















